molecular formula C54H92O24 B1253204 Mogroside IV CAS No. 88915-64-4

Mogroside IV

Cat. No. B1253204
CAS RN: 88915-64-4
M. Wt: 1125.3 g/mol
InChI Key: WRPAFPPCKSYACJ-UHFFFAOYSA-N
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Description

Mogroside IV is a glycoside of cucurbitane derivatives found in certain plants, such as the fruit of the gourd vine Siraitia grosvenorii (known as monkfruit or luohan guo). Mogrosides are extracted from S. grosvenorii and used in the manufacture of sugar substitutes1. It is a minor sweet element of the traditional Chinese medicinal herb Siraitia grosvenorii (Luohanguo)2. Mogroside IV-A, a triterpenoid glycoside isolated from the extracts of Luo Han Guo, is a nonsugar sweetener3.



Synthesis Analysis

The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides14. A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed5.



Molecular Structure Analysis

Chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol6. The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides6.



Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides6. The sweetness properties, specific functionalities, and health-promoting effects of individual mogrosides have raised the interest of mogroside conversion to get purified mogrosides4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Mogroside IV are not clearly mentioned in the retrieved papers.


Scientific Research Applications

  • Traditional Chinese Medicine

    • Mogroside IV is used in traditional Chinese medicine to treat colds, coughs, sore throats, and gastrointestinal discomfort .
  • Food Industry

    • Mogroside IV is used as a natural sweetener in the food industry .
  • Cancer Treatment

    • Research has suggested that Mogroside IV may have potential applications in the treatment of certain types of cancer .
  • Diabetes Treatment

    • Mogroside IV has been studied for its potential to treat diabetes .
  • Anti-Inflammatory Treatment

    • Mogroside IV has been studied for its anti-inflammatory properties .
  • Anti-Oxidative Treatment

    • Mogroside IV has been studied for its potential as an anti-oxidative treatment .
  • Industrial Production

    • Mogroside IV can be produced in large quantities for industrial applications .
    • The production process involves the use of immobilized enzymes to convert saponins into Mogroside IV .
    • The highest concentration of Mogroside IV was obtained at a flow rate of 0.2 mL/min .
  • Bioconversion by Endophytic Fungi

    • Endophytic fungi have shown great potential in the bioconversion of Mogroside IV .
    • These fungi can produce abundant mogrosides, and the pathways for biotransforming Mogroside IV are diverse .
    • For example, Aspergillus sp. S125 almost completely converted Mogroside V into the end-products Mogroside II A and aglycone within just 2 days of fermentation .
  • Plant Metabolic Engineering

    • Mogroside IV biosynthesis pathway has been engineered in tobacco and Arabidopsis .
    • This involves the assembly of 6 mogrosides synthase genes using an in-fusion based gene stacking strategy combined with 2A peptides .
  • Industrial Production

    • Mogroside IV can be produced in large quantities for industrial applications .
    • The production process involves the use of immobilized enzymes to convert saponins into Mogroside IV .
    • The highest concentration of Mogroside IV was obtained at a flow rate of 0.2 mL/min .
  • Bioconversion by Endophytic Fungi

    • Endophytic fungi have shown great potential in the bioconversion of Mogroside IV .
    • These fungi can produce abundant mogrosides, and the pathways for biotransforming Mogroside IV are diverse .
    • For example, Aspergillus sp. S125 almost completely converted Mogroside V into the end-products Mogroside II A and aglycone within just 2 days of fermentation .
  • Plant Metabolic Engineering

    • Mogroside IV biosynthesis pathway has been engineered in tobacco and Arabidopsis .
    • This involves the assembly of 6 mogrosides synthase genes using an in-fusion based gene stacking strategy combined with 2A peptides .

properties

IUPAC Name

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAFPPCKSYACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogroside IV

Citations

For This Compound
193
Citations
HY Chen, CH Lin, CY Hou, HW Lin, CW Hsieh… - Molecules, 2022 - mdpi.com
… Since mogroside IV, mogroside V and siamenoside I have different physiological activities, in this study, in addition to optimizing the β-D-glucosidase immobilized system through an …
Number of citations: 7 www.mdpi.com
R Wang, YC Chen, YJ Lai, TJ Lu, ST Huang, YC Lo - Food chemistry, 2019 - Elsevier
… Moreover, Siamenoside I and mogroside IV have four glucose moieties each, but at different … a mixture of siamenoside I and mogroside IV intermediates, with a higher preference for …
Number of citations: 17 www.sciencedirect.com
S Yoshikawa, Y Murata, M Sugiura, T Kiso… - Journal of Applied …, 2005 - jstage.jst.go.jp
… Other glycosides in the extract (eg mogroside IV) were not considered to effect the transglycosylation of MV so significantly because of their low contents compared to MV (see“…
Number of citations: 18 www.jstage.jst.go.jp
YA Suzuki, M Tomoda, Y Murata, H Inui… - British Journal of …, 2007 - cambridge.org
… Its dry fruit has been found to contain several triterpene glycosides, namely mogroside IV, … The relative sweetness of mogroside IV, mogroside V, siamenoside I and 11OM-V were 392…
Number of citations: 81 www.cambridge.org
H Zhang, H Yang, M Zhang, Y Wang, J Wang… - Journal of Food …, 2012 - Elsevier
… The content of mogroside V significantly increased, while the level of mogroside IIE class dramatically decreased with an increase of growing time; however, the content of mogroside IV …
Number of citations: 46 www.sciencedirect.com
Y Shen, S Lin, C Han, X Hou, Z Long, K Xu - Microchemical Journal, 2014 - Elsevier
… (UPLC–QTOFMS), with an optimized MAE procedure for sample pretreatment, is proposed herein, for both qualitative and quantitative determination of mogroside III, mogroside IV, …
Number of citations: 16 www.sciencedirect.com
SM Basha, CT Young - Journal of Agricultural and Food …, 1985 - ACS Publications
… While mogroside VI was found to occur in very small quantities, mogroside IV was obtained in … grosvenori fruits, we have not observed by analytical TLC or HPLC either mogroside IV or …
Number of citations: 41 pubs.acs.org
F Lu, J Liu, Y Huang, D Li - Se pu= Chinese Journal of …, 2008 - europepmc.org
… for simultaneous determining the contents of mogroside V, mogroside IV A, mogroside III, 11-… 65% for mogroside V , 101.6% for mogroside IV A, 97. 05% for mogroside m, 103. 1% for 11-…
Number of citations: 8 europepmc.org
B Wang, Z Yang, Z Xin, G Ma, Y Qian… - Natural Product …, 2019 - journals.sagepub.com
… Mogroside IV and siamenoside I were only detected in a very low level at all stages. … mogroside IV isomers were detected in MRM mode. When semiquantifying using mogroside IV, the …
Number of citations: 10 journals.sagepub.com
S Bhusari, C Rodriguez, SM Tarka Jr, D Kwok… - Regulatory Toxicology …, 2021 - Elsevier
… Similarly, mogroside III has an additional glucose residue attached to carbon 24, while mogroside IV has two glucose unit side chains at both carbons 3 and 24. The major sweetness …
Number of citations: 7 www.sciencedirect.com

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